9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester
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Overview
Description
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester is a chemical compound with the molecular formula C25H31NO3 and a molecular weight of 393.531 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hydroxyimino group at the 9-position and an undecyl ester group at the 4-position . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester typically involves the following steps:
Formation of 9-Hydroxyimino-9H-fluorene-4-carboxylic acid: This can be achieved by reacting 9H-fluorene-4-carboxylic acid with hydroxylamine under acidic conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the undecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols
Major Products Formed
Scientific Research Applications
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxyimino-9H-fluorene-4-carboxylic acid butyl ester
- 9-Oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness
9-Hydroxyimino-9H-fluorene-4-carboxylic acid undecyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the hydroxyimino group and the long undecyl ester chain differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C25H31NO3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
undecyl (9Z)-9-hydroxyiminofluorene-4-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-2-3-4-5-6-7-8-9-12-18-29-25(27)22-17-13-16-21-23(22)19-14-10-11-15-20(19)24(21)26-28/h10-11,13-17,28H,2-9,12,18H2,1H3/b26-24- |
InChI Key |
DAUJZNKMWMMXCE-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/O |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO |
Origin of Product |
United States |
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